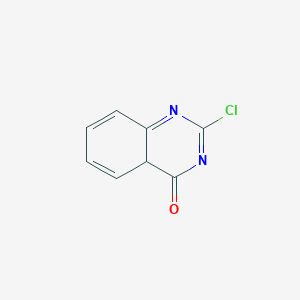

2-chloro-4aH-quinazolin-4-one

Description

Contextual Significance of Quinazolinone Scaffolds in Chemical Research

The quinazolinone core, a fused heterocyclic system of benzene (B151609) and pyrimidine (B1678525) rings, holds a prominent position in medicinal chemistry. ijpsjournal.comomicsonline.orgresearchgate.netmdpi.comnih.gov This class of compounds is renowned for its structural diversity and a broad spectrum of pharmacological activities. ijpsjournal.commdpi.comtandfonline.com The stability of the quinazolinone nucleus toward various chemical reactions, including oxidation, reduction, and hydrolysis, makes it an attractive and robust scaffold for chemical modifications. omicsonline.orgresearchgate.net

The versatility of the quinazolinone framework allows for the introduction of various substituents at multiple positions, significantly influencing its biological activity. tandfonline.comnih.gov Structure-activity relationship (SAR) studies have consistently highlighted the importance of substitutions at the C-2, C-3, C-6, and C-8 positions in determining the pharmacological profile of these derivatives. nih.govmdpi.com This adaptability has led to the development of quinazolinone-based compounds with a wide array of therapeutic applications, including:

Anticancer mdpi.comnih.govnih.gov

Antimicrobial ijpsjournal.combiomedpharmajournal.org

Anti-inflammatory tandfonline.comderpharmachemica.com

Anticonvulsant omicsonline.orgtandfonline.com

Antiviral mdpi.comtandfonline.com

Antihypertensive nih.govinnovareacademics.in

The significance of the quinazolinone scaffold is further underscored by the existence of several marketed drugs that incorporate this heterocyclic system, demonstrating its clinical relevance. omicsonline.orgnih.govnih.gov

Rationale for Investigating 2-chloro-4aH-quinazolin-4-one as a Privileged Structure

The term "privileged structure" was introduced to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govnih.govresearchgate.net The quinazolinone scaffold is widely considered to be a privileged structure due to its proven success in yielding biologically active compounds across various therapeutic areas. researchgate.netmdpi.commdpi.com

The introduction of a chlorine atom at the 2-position of the 4aH-quinazolin-4-one core, to form this compound, is a strategic modification that enhances its utility as a chemical intermediate and a pharmacophore. The chloro group at this position is a versatile synthetic handle. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the facile generation of diverse libraries of 2-substituted quinazolinone derivatives. derpharmachemica.comnih.govchem-soc.si This reactivity is crucial for the exploration of chemical space and the optimization of biological activity.

Overview of Key Research Areas and Methodological Frameworks

The investigation of this compound and its derivatives spans several key research areas, primarily focused on its synthetic utility and biological applications.

Key Research Areas:

Synthetic Methodology Development: A significant portion of research is dedicated to developing efficient and environmentally friendly methods for the synthesis of the quinazolinone scaffold and its derivatives. nih.govmdpi.comrsc.org This includes the use of various catalytic systems, microwave-assisted reactions, and multicomponent reactions. ijpsjournal.comnih.govnih.gov

Medicinal Chemistry: The primary application of this compound is as a key intermediate in the synthesis of novel bioactive molecules. derpharmachemica.comnih.gov Research in this area focuses on designing and synthesizing derivatives with improved potency and selectivity for specific biological targets.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogues are crucial for understanding the structural requirements for a desired pharmacological effect. nih.govnih.gov

Methodological Frameworks:

The study of this compound and its derivatives employs a range of standard and advanced chemical and biological techniques:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of synthesized compounds. derpharmachemica.comchem-soc.sinih.gov

X-ray Crystallography: This technique provides definitive three-dimensional structural information, which is invaluable for understanding the conformation of the molecule and its interactions with biological targets. rsc.org

In Vitro Biological Assays: A wide variety of cell-based and enzyme-based assays are used to evaluate the biological activity of the synthesized compounds. biomedpharmajournal.orgnih.govnih.gov

Molecular Docking and Computational Studies: In silico methods are increasingly used to predict the binding modes of quinazolinone derivatives with their biological targets, aiding in the rational design of new and more potent inhibitors. nih.govresearchgate.netnih.gov

The following table provides a summary of the key research findings related to the biological activities of various quinazolinone derivatives.

| Compound Class | Biological Activity | Key Findings |

| 2-Methyl-3-(1,3,4-thiadiazol-2-yl)-4-(3H) quinazoline (B50416) | Antibacterial, Antifungal | Showed activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger, and Curvularia lunata. omicsonline.org |

| 2-Substituted-4(3H)-quinazolinones | Hypoxia-inducible factor-1α (HIF-1α) Inhibition | Analogue 16 was identified as a potent inhibitor of HIF-1α, confirmed by Western blot analysis. nih.gov |

| 2-Chloro-4-anilino-quinazolines | EGFR and VEGFR-2 Dual Inhibition | Compound 8o demonstrated significant potency against both EGFR and VEGFR-2. nih.gov |

| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | Anti-inflammatory | Compound 4 was the most active anti-inflammatory candidate in the series. derpharmachemica.com |

| 2,3-Disubstituted-4(3H)-quinazolinones | Antiproliferation (Selective COX-2 Inhibition) | Eight new derivatives showed better re-ranked scores than the reference drug Celecoxib in molecular docking studies. researchgate.net |

| 2,3,6-Trisubstituted Quinazolin-4-ones | Antimicrobial, Antifungal | Compounds showed varying degrees of activity against gram-positive and gram-negative bacteria, as well as fungi. biomedpharmajournal.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

2-chloro-4aH-quinazolin-4-one |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-5H |

InChI Key |

SRRNWJBJNYJMEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(=NC(=NC2=O)Cl)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to 2-chloro-4aH-quinazolin-4-one

The construction of the this compound core can be achieved through several synthetic pathways, primarily involving cyclization reactions of appropriately substituted precursors and functional group interconversions of pre-formed quinazolinone rings.

The formation of the quinazolinone ring system is often accomplished through the cyclization of anthranilic acid derivatives. A common approach involves the condensation of anthranilic acid with a suitable C1 synthon. For instance, the reaction of anthranilic acid with formamide at elevated temperatures provides a direct route to quinazolin-4-one cyberleninka.ruppublishing.org. Similarly, 2-aminobenzamides can be cyclized with orthoesters in the presence of an acid catalyst to yield 2-substituted quinazolin-4-ones nih.govorganic-chemistry.org. One-pot, multi-component reactions involving isatoic anhydride, an amine, and an orthoester have also been developed as efficient methods for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones rsc.org.

While direct cyclization to form this compound is less common, a related and highly useful key intermediate, 2-chloromethyl-4(3H)-quinazolinone, can be synthesized in a one-step process from o-anthranilic acids and chloroacetonitrile (B46850) nih.gov. This method provides a foundation for accessing compounds with a chlorine atom in the 2-position substituent.

Table 1: Selected Cyclization Strategies for Quinazolinone Synthesis

| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |

| Anthranilic acid | Formamide | Quinazolin-4-one | cyberleninka.ruppublishing.org |

| 2-Aminobenzamide | Orthoesters, Acetic acid | 2-Alkyl/Aryl-quinazolin-4(3H)-ones | nih.gov |

| Isatoic anhydride, Amine, Orthoester | None (Thermal or MW) | 2,3-Disubstituted quinazolin-4(3H)-ones | rsc.org |

| o-Anthranilic acids | Chloroacetonitrile | 2-Chloromethyl-4(3H)-quinazolinones | nih.gov |

| 2-Aminobenzamide, Styrenes | DTBP, p-TsOH | 2-Aryl-quinazolin-4(3H)-ones | mdpi.com |

This table is interactive. Click on the headers to sort.

A more direct and widely employed method for the synthesis of this compound involves the functional group interconversion of a pre-existing quinazolinone scaffold. The most prominent of these transformations is the chlorination of quinazoline-2,4(1H,3H)-dione or quinazolin-4-one derivatives.

Treatment of quinazolin-4-ones with a chlorinating agent such as phosphorus oxychloride (POCl₃) is a standard procedure to introduce a chlorine atom at the 4-position, yielding a 4-chloroquinazoline nih.gov. This reaction proceeds through initial phosphorylation of the quinazolinone, followed by nucleophilic attack of chloride ion nih.gov. By starting with quinazoline-2,4(1H,3H)-dione, which can be synthesized from anthranilic acid, treatment with a reagent like POCl₃ can lead to the formation of 2,4-dichloroquinazoline (B46505). This dichloro derivative is a crucial precursor where the chlorine at the 4-position can be selectively hydrolyzed or reacted to generate the this compound skeleton.

Alternatively, reagents like triphenylphosphine and trichloroisocyanuric acid have also been reported for the chlorination of 4(3H)-quinazolinones researchgate.net. These methods provide pathways to convert readily accessible quinazolinone precursors into the desired 2-chloro derivative through targeted chemical modification.

Derivatization and Functionalization Strategies of the Quinazolinone Core

The presence of the chlorine atom at the C2 position of this compound, or more commonly its precursor 2,4-dichloroquinazoline, provides a reactive site for a plethora of chemical transformations. These reactions are instrumental in the structural diversification of the quinazolinone scaffold.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline (B50416) chemistry. In 2,4-dichloroquinazoline, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the one at the C2 position. This regioselectivity is attributed to the electronic effects of the adjacent nitrogen atom nih.gov. Consequently, treatment of 2,4-dichloroquinazoline with a wide range of nucleophiles, such as amines, under mild conditions leads to selective substitution at the C4 position, leaving the C2-chloro group intact stackexchange.com. This differential reactivity allows for the stepwise functionalization of the quinazoline core. Substitution at the C2 position generally requires harsher reaction conditions, such as higher temperatures stackexchange.comnih.gov.

This regioselective substitution provides a powerful tool for creating a diverse library of 2-chloro-4-substituted quinazolines, which can then be converted to the corresponding 4-quinazolinones. Information on direct electrophilic substitution on the this compound ring is less common, with functionalization typically proceeding through manipulation of the chloro substituents.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, and the quinazoline nucleus is no exception. The chloro substituents on the quinazoline ring serve as excellent handles for these transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling : This reaction, which couples an organoboron reagent with an organic halide, is a powerful method for creating C-C bonds wikipedia.orgorganic-chemistry.org. 4-Chloroquinazolines readily participate in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to yield 4-arylquinazolines nih.gov. This strategy can be applied to 2-chloro-4-substituted quinazolines to introduce diverse aryl or heteroaryl groups at the 2-position.

Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide wikipedia.orgorganic-chemistry.org. 4-Chloroquinazolines have been shown to undergo Sonogashira coupling to produce 4-alkynylquinazolines nih.govresearchgate.net. This reaction provides a route to introduce alkynyl moieties, which can serve as versatile handles for further transformations.

Buchwald-Hartwig Amination : This palladium-catalyzed C-N bond-forming reaction is a highly effective method for the amination of aryl halides wikipedia.orglibretexts.orgacsgcipr.org. It allows for the coupling of 2-chloroquinazolines with a wide array of primary and secondary amines to generate 2-aminoquinazoline derivatives.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the C2 position.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Chloroquinazolines

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) | Reference(s) |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base | nih.gov |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base | nih.govresearchgate.net |

| Buchwald-Hartwig | Aryl Halide + Amine | C-N | Pd catalyst, Ligand, Base | nih.gov |

This table is interactive. Click on the headers to sort.

The synthetic handles available on the this compound scaffold make it an ideal platform for the construction of hybrid molecules and conjugates. By combining the quinazolinone core with other pharmacologically active moieties, it is possible to design novel compounds with potentially synergistic or multi-target biological activities.

The derivatization strategies discussed previously, such as nucleophilic substitution and palladium-catalyzed cross-coupling, are directly applicable to the synthesis of these hybrid structures. For example, a bioactive amine can be introduced at the C2 or C4 position via nucleophilic substitution or Buchwald-Hartwig amination. Similarly, another heterocyclic system can be appended through a Suzuki-Miyaura coupling reaction. The synthesis of quinazolinone-based hybrids has been an active area of research, leading to the development of molecules with diverse therapeutic potential nih.govscispace.com. While specific examples starting directly from this compound are part of broader synthetic strategies, the principles of its reactivity underpin the design of these complex molecules.

Advanced Synthetic Approaches and Sustainable Chemistry

The synthesis of quinazolinone derivatives, including this compound, is increasingly guided by the principles of sustainable and green chemistry. These advanced approaches focus on minimizing environmental impact, reducing waste, and improving energy efficiency without compromising synthetic efficacy. Key areas of development include the adoption of environmentally benign methodologies and the implementation of sophisticated catalytic systems coupled with rigorous process optimization.

Green Chemistry Principles and Environmentally Benign Methodologies

The application of green chemistry to quinazolinone synthesis aims to create safer, more efficient, and environmentally friendly processes. This involves replacing hazardous reagents and solvents, utilizing renewable resources, and designing reactions that maximize atom economy.

Recent research has focused on metal-free and catalyst-free conditions to circumvent the issues of toxicity and contamination associated with heavy metals. An efficient oxidative procedure has been developed for synthesizing quinazolinones from o-aminobenzamides and styrenes under such conditions mdpi.com. This method is noted for its sustainable operation, use of inexpensive and non-perilous materials, and employment of a green solvent, resulting in moderate to excellent yields mdpi.com. Another catalyst-free approach involves the one-pot condensation of isatoic anhydride, an aldehyde, and ammonium acetate in ethanol at elevated temperatures, offering a simple and economically viable route derpharmachemica.com.

The choice of solvent is a cornerstone of green synthesis. Water, being non-toxic and readily available, has been utilized as a green solvent for the construction of 2,3-dihydroquinazolin-4(1H)-ones with the aid of an organocatalyst frontiersin.org. Deep eutectic solvents (DES), such as a mixture of choline chloride and urea, have also been employed in the two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones researchgate.net. Furthermore, solvents derived from biomass, like eucalyptol, have proven effective for synthesizing quinazoline analogues, with the added benefit of allowing product isolation through simple filtration, thus reducing the need for extensive purification with large solvent volumes nih.gov.

Energy efficiency is another critical aspect, with microwave-assisted synthesis emerging as a powerful tool. Microwave irradiation has been used to optimize the solid-phase synthesis of quinazolin-4-ones, significantly reducing reaction times compared to conventional heating methods derpharmachemica.com. It has also been applied to the one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester, showcasing a green approach to this class of compounds researchgate.net.

Table 1: Comparison of Green Synthetic Methodologies for Quinazolinone Synthesis

| Methodology | Starting Materials | Key Green Features | Yield | Reference |

|---|---|---|---|---|

| Oxidative Olefin Bond Cleavage | o-Aminobenzamides, Styrenes | Metal- and catalyst-free; Green solvent (DMSO) | Moderate to Excellent | mdpi.com |

| One-Pot Condensation | Isatoic anhydride, Aldehyde, Ammonium acetate | Catalyst-free; Ethanol solvent | Good to Excellent | derpharmachemica.com |

| Microwave-Assisted Synthesis | Anthranilic acid, Amines, Trimethyl orthoformate | Microwave energy; Reduced reaction time | 35-48% | researchgate.net |

| Deep Eutectic Solvent Synthesis | Anthranilic acid (via benzoxazinone intermediate) | Use of Deep Eutectic Solvent (Choline chloride:urea) | - | researchgate.net |

| Green Solvent Synthesis | 2-aminobenzonitrile derivatives | Use of biomass-derived solvent (Eucalyptol) | Good | nih.gov |

Catalytic Systems and Process Optimization

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of quinazolinone synthesis. These systems range from simple, inexpensive metal catalysts to complex organocatalysts, each offering distinct advantages.

Iron(III) chloride (FeCl₃) has been highlighted as an effective Lewis acid catalyst due to its low cost, ready availability, and environmentally friendly nature ppublishing.org. It successfully catalyzes the synthesis of quinazolin-4-one from o-aminobenzoic acid and formamide. The process can be optimized by carefully controlling parameters such as catalyst loading (5 mol%), solvent (DMF), temperature (130°C), and reaction time (6 hours), leading to high yields of 80-85% ppublishing.org. This demonstrates the potential of simple metal catalysts in large-scale industrial applications ppublishing.org.

Organocatalysis, which avoids the use of metals entirely, represents a significant advancement in sustainable synthesis. Various organocatalysts have been employed:

p-Toluenesulfonic acid (p-TsOH) has been used in the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and styrenes mdpi.com.

Trifluoroacetic acid (TFA) has been shown to promote the reaction between anthranilamides and ketoalkynes under oxidant-free conditions frontiersin.org.

p-Sulfonic acid calix mdpi.comarene has demonstrated high efficiency, requiring only a 1 mol% loading for the cyclocondensation of anthranilamide with aldehydes in water frontiersin.org.

Iodine has been used to catalyze a multicomponent reaction of indoles, glyoxylic acid or DMSO, and aliphatic amines, featuring mild conditions and high efficiency researchgate.net.

Table 2: Overview of Catalytic Systems for Quinazolinone Synthesis

| Catalyst | Catalyst Type | Starting Materials | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|

| Iron(III) chloride (FeCl₃) | Lewis Acid (Metal) | o-Aminobenzoic acid, Formamide | Inexpensive, low toxicity, environmentally benign | 80-85% | ppublishing.org |

| p-Toluenesulfonic acid (p-TsOH) | Organocatalyst (Acid) | 2-Aminobenzamides, Styrenes | Metal-free, promotes oxidation-cyclization | - | mdpi.com |

| Trifluoroacetic acid (TFA) | Organocatalyst (Acid) | Anthranilamides, Ketoalkynes | Metal-free, oxidant-free | 45-98% | frontiersin.org |

| p-Sulfonic acid calix mdpi.comarene | Organocatalyst (Acid) | Anthranilamide, Aldehydes | Low catalyst loading (1 mol%), uses water as solvent | Moderate to Excellent | frontiersin.org |

| Iodine | Organocatalyst | Indoles, Aliphatic amines | Mild conditions, high efficiency, multicomponent reaction | - | researchgate.net |

Mechanistic Insights into Chemical Reactivity

Detailed Reaction Mechanisms and Pathways of 2-chloro-4aH-quinazolin-4-one Transformations

The chemical reactivity of the quinazolinone scaffold is a subject of extensive study, and the presence of a chlorine atom at the 2-position, along with the C4-oxo functionality, imparts specific reaction pathways. While the "4aH" designation points to a specific, less common tautomer, the reactivity is generally discussed in the context of the more stable 3H-quinazolin-4-one tautomer. The primary mechanistic pathway for transformations involving the related and more frequently studied 4-chloroquinazolines is nucleophilic aromatic substitution (SNAr) at the C4 position. scispace.comnih.gov This reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent nitrogen atom (N3). mdpi.com

In the case of 2-chloro-4(3H)-quinazolinone's reactivity, the chlorine atom at the C2 position is generally less reactive towards nucleophiles than a halogen at the C4 position. researchgate.net However, the C4 position in 2-substituted-4(3H)-quinazolinones can be activated for different transformations. The key mechanistic considerations often involve the amide functionality within the ring.

One fundamental transformation is the conversion of the 4-oxo group to a 4-chloro group, typically using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This creates the highly reactive 2,4-dichloroquinazoline (B46505) intermediate. The mechanism for this reaction involves the initial activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack by the chloride ion and subsequent elimination.

Once a reactive group is present, such as a chlorine atom, transformations proceed via established mechanisms. For instance, the reaction of 2,4-dichloroquinazoline with nucleophiles like amines or thiols preferentially occurs at the C4 position. mdpi.com The mechanism is a typical SNAr process:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the heterocyclic ring, including the electronegative nitrogen atoms.

Leaving Group Departure: The chloride ion is eliminated, and the aromaticity of the quinazoline (B50416) ring is restored, yielding the 4-substituted product.

Transformations can also involve the N3-H group. Alkylation or acylation at this position is common, typically proceeding through deprotonation by a base to form an amide anion, which then acts as a nucleophile.

Influence of Substituents and Reaction Conditions on Reactivity and Selectivity

The reactivity of the 2-chloro-4(3H)-quinazolinone system and the selectivity of its transformations are highly dependent on both the nature of other substituents on the ring and the specific reaction conditions employed.

Influence of Substituents:

Position of Halogen: In di- or tri-halogenated quinazolines, the reactivity of the C-Cl bond is highly position-dependent. A chloro group at the C4 position is significantly more reactive towards nucleophilic substitution than one at C2 or on the fused benzene (B151609) ring. mdpi.comresearchgate.net This enhanced reactivity is attributed to the α-nitrogen effect, where the adjacent N-3 atom strongly activates the C4 position for nucleophilic attack. mdpi.com

Substituents on the Benzene Ring: The electronic nature of substituents on the fused benzene ring (positions 5 through 8) modulates the reactivity of the heterocyclic core. Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) further decrease the electron density of the entire ring system, making it more susceptible to nucleophilic attack. google.com Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can decrease the rate of such reactions. researchgate.net This effect allows for tuning the reactivity and achieving site-selectivity in poly-substituted systems.

Influence of Reaction Conditions:

Catalysis: Many transformations, particularly cross-coupling reactions, are dependent on metal catalysts. For example, palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are used to form new carbon-carbon bonds at halogenated positions. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. mdpi.com

Solvent and Temperature: The solvent plays a critical role in influencing reaction rates and, in some cases, the reaction pathway. Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions. Temperature is a key parameter; higher temperatures are often required to overcome activation energy barriers, but can also lead to side reactions, reducing selectivity. researchgate.net

Acidity/Basicity: The pH of the reaction medium can be critical. researchgate.net For reactions involving nucleophilic amines, the presence of a base is often necessary to neutralize the HCl generated. In other cases, acid catalysis can activate the quinazolinone ring for certain reactions. researchgate.net The choice between neutral, acidic, or basic conditions can determine the feasibility and outcome of a substitution. researchgate.net

The following table summarizes the general effects of substituents on the reactivity of the quinazolinone core towards nucleophiles.

| Substituent Type at Benzene Ring | Position(s) | Effect on Nucleophilic Attack |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | 5, 6, 7, 8 | Increases reactivity |

| Electron-Donating (e.g., -OCH₃, -CH₃) | 5, 6, 7, 8 | Decreases reactivity |

Tautomerism and Isomerism Considerations in the 4aH-Quinazolinone System

Tautomerism is a critical phenomenon in the quinazolinone system, where isomers are readily interconvertible through the migration of a proton. curlyarrows.com The specific structure "this compound" represents one possible, but generally less stable, tautomer. The quinazolinone ring system primarily exhibits lactam-lactim tautomerism, a type of amide-imidic acid tautomerism. ubd.edu.bntgc.ac.in

The principal tautomeric forms for a 2-substituted-quinazolin-4-one are:

Amide (Lactam) Form: This is the 4(3H)-quinazolinone structure, where the proton resides on the N3 nitrogen. This form is generally the most stable and is the one predominantly represented in literature and chemical databases.

Imidic Acid (Lactim) Form: This is the 4-hydroxyquinazoline (B93491) structure, where the proton has migrated from N3 to the C4 oxygen.

4aH-Quinazolinone Form: This less common tautomer involves the migration of a proton to the C4a carbon, disrupting the aromaticity of the fused benzene ring.

The equilibrium between these forms can be influenced by the solvent, pH, and temperature. ubd.edu.bn In solution, a dynamic equilibrium exists between the tautomers. byjus.com The simultaneous existence of the amide and imidic acid forms in solution can be clearly observed and studied using Nuclear Magnetic Resonance (NMR) spectroscopy. ubd.edu.bn Adjusting the pH of the medium can shift the equilibrium; both acidic and basic catalysts can facilitate the interconversion. ubd.edu.bnbyjus.com

Beyond prototropic tautomerism, the quinazolinone system can exhibit other forms of isomerism. For example, in reactions leading to larger fused systems, regioisomers can be formed depending on the site of cyclization. mdpi.com Valence tautomerism, which involves the rapid interconversion of structures through the reorganization of single and double bonds without atom migration, is also a theoretical possibility in such complex heterocyclic systems. tgc.ac.in

Kinetic and Thermodynamic Analysis of Chemical Transformations

A kinetic and thermodynamic analysis of chemical transformations provides fundamental insights into reaction rates, feasibility, and the energy landscape of a reaction pathway. frontiersin.orgnumberanalytics.com While specific, detailed kinetic and thermodynamic studies exclusively for "this compound" are not widely published, the principles can be applied to its expected reactions, and data from closely related systems offer valuable context. ubd.edu.bn

Kinetic Analysis: The kinetic analysis of a transformation, such as the nucleophilic substitution at the C2 or C4 position, involves determining the reaction rate constant (k) and the order of the reaction. The rate of reaction is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. The Arrhenius equation, k = Ae-Ea/RT, is fundamental, relating the rate constant to the activation energy (Ea) and temperature (T). numberanalytics.com A lower activation energy implies a faster reaction rate. sdewes.org For the quinazolinone system, the activation energy for nucleophilic substitution would be significantly lower at the C4 position compared to the C2 position due to the electronic activation by the neighboring nitrogen atom. mdpi.com

Thermodynamic Analysis: Thermodynamic analysis determines the spontaneity and energy changes associated with a reaction. Key parameters include:

Enthalpy Change (ΔH): Represents the heat absorbed or released during a reaction. Exothermic reactions (negative ΔH) are generally more favorable.

Entropy Change (ΔS): Measures the change in disorder or randomness of the system. Reactions that lead to an increase in the number of molecules or greater freedom of motion typically have a positive ΔS.

Gibbs Free Energy Change (ΔG): This is the ultimate determinant of reaction spontaneity under constant temperature and pressure (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous (favorable) reaction.

These parameters can be experimentally determined or calculated. For instance, studies on the tautomeric equilibrium within the 4(3H)-quinazolinone system have utilized NMR methods to calculate the dynamic and thermodynamic parameters for the interconversion process. ubd.edu.bn

The table below presents an example of calculated thermodynamic parameters for the tautomeric interchange in a representative 4(3H)-quinazolinone system, illustrating the type of data obtained from such an analysis. ubd.edu.bn

| Parameter | Symbol | Value | Unit |

| Activation Energy | Ea | 48.9 | kJ/mol |

| Activated Free Enthalpy | ΔG | 55.4 | kJ/mol |

| Activated Enthalpy | ΔH | 46.3 | kJ/mol |

| Activated Entropy | ΔS* | -28.6 | J/(mol·K) |

Note: These values are for the amide-imidic acid tautomerism of [(2-hydroxyphenyl)methylene]-2-(4-oxoquinazolin-3(4H)-yl) acetohydrazide and serve as an illustrative example of the thermodynamic landscape of the quinazolinone core. ubd.edu.bn

Such analyses are crucial for optimizing reaction conditions to favor the formation of a desired product over others, predicting reaction feasibility, and understanding the underlying stability of different isomers and tautomers. ijcce.ac.irsemanticscholar.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. Although specific spectral data for 2-chloroquinazolin-4(3H)-one are not fully available in the provided sources unimi.it, the expected data can be inferred from general principles and published spectra of analogous compounds.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the fused benzene (B151609) ring and the N-H proton. The four aromatic protons (H5, H6, H7, H8) would appear in the typical downfield region for aromatic compounds (approximately 7.0–8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their position relative to the electron-withdrawing carbonyl group and the heterocyclic ring. The H5 proton, being peri to the carbonyl group, is often the most deshielded and appears at the lowest field. The N3-H proton is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration but is typically observed at a very downfield position (>12 ppm in DMSO-d₆) due to hydrogen bonding. mdpi.comresearchgate.net

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C4) is expected to have a chemical shift in the range of δ 160–163 ppm. beilstein-journals.org The C2 carbon, bonded to both a chlorine atom and two nitrogen atoms, would also be significantly downfield. The remaining six carbons of the benzene ring would appear in the aromatic region (δ 115–150 ppm). For instance, in various 2-chloromethyl-4(3H)-quinazolinones, the C4 carbon appears around δ 161 ppm and the carbons of the benzene ring show predictable shifts based on their electronic environment. mdpi.comresearchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 2-chloroquinazolin-4(3H)-one

| Atom | Spectroscopy Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic-H | ¹H NMR | 7.0 - 8.5 | Complex splitting patterns (dd, td, ddd) are expected. |

| N3-H | ¹H NMR | > 12 | Broad singlet, position is solvent-dependent. |

| C4 (C=O) | ¹³C NMR | 160 - 163 | Characteristic signal for the quinazolinone carbonyl group. beilstein-journals.org |

| C2 | ¹³C NMR | 150 - 155 | Downfield shift due to attachment to Cl and two N atoms. |

| C8a | ¹³C NMR | 148 - 150 | Quaternary carbon at the ring junction. |

| Aromatic-C | ¹³C NMR | 115 - 135 | Signals for the six carbons of the fused benzene ring. |

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. It would be crucial for establishing the connectivity between adjacent protons on the aromatic ring (e.g., H5-H6-H7-H8).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sciencepublishinggroup.com It would allow for the unambiguous assignment of each protonated carbon in the aromatic ring by linking the proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which helps in determining the three-dimensional structure and conformation of a molecule.

¹⁵N NMR spectroscopy, often performed via indirect methods like HMBC, provides valuable information on the electronic environment of the nitrogen atoms. The two nitrogen atoms in the quinazolinone ring (N1 and N3) would have distinct chemical shifts. The N3 atom, being part of an amide-like system, would have a different chemical shift from the N1 atom, which is in an imine-like environment. ¹H-¹⁵N HMBC experiments could provide definitive assignments by showing correlations from protons like H8 to N1 and the N3-H proton to N3. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For 2-chloroquinazolin-4(3H)-one (C₈H₅ClN₂O), the high-resolution mass spectrum would show a molecular ion [M]⁺ peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. chim.lu The monoisotopic mass of the molecular ion with ³⁵Cl is 180.0090 g/mol . epa.gov

Electron impact (EI) ionization would likely cause fragmentation. Plausible fragmentation pathways for the quinazolinone core often involve the loss of small neutral molecules. A characteristic fragmentation for quinazolinones is the retro-Diels-Alder (RDA) cleavage of the heterocyclic ring. For 2-chloroquinazolin-4(3H)-one, key fragmentation steps could include:

Loss of CO (28 Da) from the molecular ion.

Loss of the chlorine atom (35/37 Da).

Cleavage of the heterocyclic ring to yield smaller charged fragments.

The study of related compounds, such as 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one, shows characteristic fragmentation patterns involving losses of groups attached to the core and subsequent ring fragmentation, which provides a model for predicting the behavior of 2-chloroquinazolin-4(3H)-one. sciencepublishinggroup.com

Table 2: Predicted Key Ions in the Mass Spectrum of 2-chloroquinazolin-4(3H)-one

| m/z Value | Identity | Notes |

|---|---|---|

| 180/182 | [C₈H₅ClN₂O]⁺ | Molecular ion peak cluster, showing the 3:1 isotopic pattern for chlorine. |

| 152/154 | [M - CO]⁺ | Resulting from the loss of carbon monoxide. |

| 145 | [M - Cl]⁺ | Resulting from the loss of a chlorine radical. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of 2-chloroquinazolin-4(3H)-one would be dominated by characteristic absorption bands for its functional groups.

N-H Stretch: A sharp or moderately broad band is expected in the region of 3100–3300 cm⁻¹ for the N-H group. scispace.comsapub.org

C=O Stretch: A strong, sharp absorption band for the amide carbonyl group (C4=O) is predicted to appear around 1670–1690 cm⁻¹. scispace.comsapub.org

C=N and C=C Stretches: Aromatic and heteroaromatic ring stretching vibrations would result in several bands in the 1450–1620 cm⁻¹ region. scispace.com

C-Cl Stretch: The vibration for the C-Cl bond is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. scispace.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While the C=O stretch would be visible, the aromatic C=C ring stretches are often more intense in Raman spectra than in IR. The C-Cl stretch would also give a characteristic Raman signal. As a non-destructive technique, it is well-suited for analyzing solid samples. worktribe.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insight into the electronic transitions within a conjugated system. The quinazolinone ring system is a chromophore that absorbs UV light. The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. scispace.com

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the conjugated π-system of the fused aromatic and heterocyclic rings. For related quinazolinone structures, these bands often appear between 220-320 nm. scispace.comnih.gov

n → π Transitions:* This lower-intensity absorption results from the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. This band would occur at a longer wavelength, potentially overlapping with the π → π* bands.

The solvent used can influence the position of these absorption maxima. Polar solvents can cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.

Table 3: Table of Mentioned Compounds

| Compound Name | Role in Article |

|---|---|

| 2-chloroquinazolin-4(3H)-one | Primary subject of the article |

| 2,4-dichloroquinazoline (B46505) | A potential precursor in synthesis iucr.org |

| 2-chloromethyl-4(3H)-quinazolinone | Analog used for spectroscopic comparison mdpi.comresearchgate.net |

| 7-chloroquinazolin-4(3H)-one | Analog used for spectroscopic comparison mdpi.com |

| 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one | Analog used for mass spectrometry comparison sciencepublishinggroup.com |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the study of 2-chloro-4aH-quinazolin-4-one, single-crystal X-ray diffraction has provided precise insights into its molecular geometry, as well as the intermolecular interactions that govern its packing in the solid state, revealing a complex and stable supramolecular architecture.

Molecular and Supramolecular Structure

The crystal structure of this compound, with the chemical formula C₈H₅ClN₂O, has been determined to crystallize in a monoclinic system. nih.gov The fundamental building block of the crystal lattice consists of the quinazoline (B50416) ring system, which is nearly planar. nih.gov The maximum deviation from the least-squares plane for the quinazoline heterobicycle is a mere 0.034 (2) Å, indicating a high degree of planarity. nih.gov The oxygen (O1) and chlorine (Cl) atoms are situated within this plane. nih.gov

The stability of the crystal structure is significantly influenced by a network of intermolecular hydrogen bonds. Specifically, a classical N—H···O hydrogen bond and a non-classical C—H···N hydrogen bond are instrumental in linking adjacent molecules. nih.gov These interactions create a robust, three-dimensional supramolecular assembly.

Crystallographic Data

The crystallographic data for this compound, obtained at a temperature of 113 K using Mo Kα radiation, are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₅ClN₂O |

| Formula Weight | 180.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 22.4315 (16) |

| b (Å) | 3.7666 (6) |

| c (Å) | 18.0640 (13) |

| β (°) | 104.682 (7) |

| Volume (ų) | 1476.4 (3) |

| Z | 8 |

Table 1: Crystal data and structure refinement for this compound. nih.gov

Intermolecular Hydrogen Bond Geometry

The specific geometric parameters of the intermolecular hydrogen bonds that stabilize the crystal lattice are detailed in the following table. These bonds define the connectivity and orientation of the molecules within the crystal.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N2—H1···O1 | 0.92 (2) | 1.88 (2) | 2.7840 (17) | 166.5 (19) |

| C3—H3···N1 | 0.95 | 2.53 | 3.449 (2) | 163 |

Table 2: Hydrogen-bond geometry (Å, °) for this compound. nih.gov

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. scispace.comarxiv.org It has been widely applied to quinazoline (B50416) derivatives to understand their reactivity and spectroscopic characteristics. physchemres.orgresearchgate.net

Electronic Structure and Reactivity:

DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(2d,p), are employed to optimize the molecular structure of quinazolinone derivatives. researchgate.net These calculations provide insights into the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). physchemres.orgresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. scielo.org.zamdpi.com A smaller energy gap generally implies higher reactivity. scirp.org For instance, a study on quinazoline derivatives synthesized for corrosion inhibition showed that a smaller energy gap correlated with better performance. physchemres.org

Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), hardness (η), and softness (σ), further characterize the reactivity of these compounds. scielo.org.zascielo.br The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT, which helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. researchgate.netscielo.org.za

Spectroscopic Parameter Prediction:

DFT calculations are also utilized to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net Theoretical vibrational frequencies calculated using DFT methods can be correlated with experimental FT-IR and Raman spectra. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure. scielo.br

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. plos.orgarxiv.org This method is instrumental in understanding the conformational landscape and dynamic behavior of quinazolinone derivatives, particularly in the context of their interaction with biological macromolecules. nih.govnih.gov

MD simulations can reveal the stability of a ligand-protein complex. For example, in a study of quinazoline-morpholinobenzylideneamino hybrid compounds, MD simulations were used to assess the stability of the best-docked ligand-protein complexes. nih.gov The simulations showed that a particular compound formed strong and persistent hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 over the simulation time. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key metrics analyzed in MD simulations to evaluate the stability of the complex and the flexibility of individual residues, respectively. nih.gov

Furthermore, MD simulations provide insights into the dynamic behavior of the ligand within the binding pocket, which can be crucial for understanding its mechanism of action. frontiersin.org These simulations can capture conformational changes in both the ligand and the protein upon binding, offering a more dynamic picture than static docking models. plos.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is extensively used in drug discovery to predict the binding mode and affinity of a ligand, such as a 2-chloro-4aH-quinazolin-4-one derivative, to a biological target, typically a protein. mdpi.comrsc.orgmdpi.com

Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. mdpi.comrsc.org For example, in a study of novel quinazoline-4(3H)-one-2-carbothioamide derivatives, molecular docking revealed that potent compounds formed hydrophobic interactions and were stabilized by hydrogen bonds within the target protein. rsc.org

The binding affinity is often expressed as a docking score, with lower scores generally indicating a more favorable binding interaction. semanticscholar.org In a study of quinazolin-4(3H)-one-morpholine hybrids, the compound with the best docking scores against VEGFR1, VEGFR2, and EGFR also showed the highest cytotoxic activity against a cancer cell line. nih.gov These studies demonstrate the utility of molecular docking in predicting the biological activity of quinazolinone derivatives and in guiding the design of more potent inhibitors. mdpi.comnih.govnih.gov

| Compound Type | Target Protein(s) | Key Findings from Docking |

| Quinazoline-morpholinobenzylidene hybrids | VEGFR1, VEGFR2, EGFR | Compound with the best docking scores showed the highest cytotoxicity. nih.gov |

| Quinazoline-4(3H)-one-2-carbothioamide derivatives | TLR4 | Potent compounds formed hydrophobic interactions and hydrogen bonds. rsc.org |

| Substituted benzylidene-based quinazolin-4(3H)-one motifs | Antimicrobial targets | Good binding affinities were observed for most compounds. frontiersin.org |

| Quinazolinone derivatives | Topoisomerase II, VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha | Docking studies were used to gain mechanistic insights into anticancer activity. nih.gov |

In Silico Screening and Rational Library Design Principles

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This approach, combined with rational library design, is a powerful strategy for discovering novel quinazolinone-based compounds with desired biological activities. nih.govfrontiersin.org

Rational library design involves the creation of a focused set of compounds based on known structural information of the target and/or known active ligands. This can involve modifying a known active scaffold, such as the quinazolin-4-one core, with various substituents to explore the structure-activity relationship (SAR). rsc.org For instance, a library of quinazolinone derivatives can be designed by introducing different functional groups at various positions of the quinazoline ring to optimize interactions with the target protein. nih.govresearchgate.net

Virtual screening can then be used to evaluate the designed library. This often involves a hierarchical approach, starting with rapid, less computationally intensive methods to filter large databases, followed by more rigorous methods like molecular docking for the most promising candidates. nih.gov The results of virtual screening can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. frontiersin.orgresearchgate.net

Theoretical Insights into Reaction Energetics and Transition States

Theoretical calculations, particularly using DFT, can provide valuable insights into the energetics of chemical reactions and the structures of transition states. mdpi.comresearchgate.net This information is crucial for understanding reaction mechanisms and for predicting the feasibility and outcome of a chemical transformation. ox.ac.ukwikipedia.orgumn.edulibretexts.org

By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy can be determined. ox.ac.ukresearchgate.net This allows for a comparison of different possible reaction pathways and the identification of the most energetically favorable one. For example, in the synthesis of substituted isoxazoles from N-propargylquinazolin-4(3H)-one, DFT calculations were used to investigate the regioselectivity of the cycloaddition reaction. The calculated activation energies for the two possible products correctly predicted the experimentally observed regioselectivity. nih.gov

Transition state theory provides a framework for relating the rate of a reaction to the properties of the transition state. wikipedia.orgumn.edu By characterizing the geometry and vibrational frequencies of the transition state, it is possible to gain a deeper understanding of the factors that control the reaction rate. These theoretical insights can be invaluable for optimizing reaction conditions and for designing more efficient synthetic routes to this compound and its derivatives.

Biological and Biochemical Interrogations: Mechanistic and Target Oriented Studies

Molecular Target Identification and Validation

The versatility of the quinazolinone core allows for modifications that can be tailored to interact with a variety of biological macromolecules. This has led to the identification and validation of numerous molecular targets, primarily enzymes and receptors involved in critical cellular processes.

Quinazolinone derivatives have been successfully designed and synthesized to inhibit a range of enzymes implicated in various diseases, particularly cancer and inflammatory conditions.

PARP-1/2 Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP-1 and PARP-2 is a key strategy in cancer therapy, especially in conjunction with DNA-damaging agents. Several studies have reported the synthesis of quinazolinone-based PARP-1 inhibitors. Molecular docking studies indicate that these compounds have a strong affinity for the active site of PARP-1. For instance, certain 2-substituted-quinazolinones and quinazolinone-based hybrids have shown significant PARP-1 inhibitory activity. One study reported a quinazolinone derivative with an IC50 value of 30.38 nM against PARP-1, comparable to the known inhibitor Olaparib. Another series of quinazoline-2,4(1H,3H)-dione derivatives exhibited potent enzymatic activity against both PARP-1 and PARP-2, with some compounds showing IC50 values in the nanomolar range.

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Quinazolinone-based compounds have been developed as potent EGFR inhibitors. Some derivatives act as allosteric inhibitors, binding to a site distinct from the ATP-binding pocket, which can be effective against resistance mutations like C797S. Others are designed to mimic third-generation EGFR tyrosine kinase inhibitors (TKIs). For example, a series of novel quinazolinone derivatives showed potent anti-tumor activity, with one compound exhibiting an EGFR inhibitory IC50 of 0.77 µM. Macrocyclization of the quinazoline (B50416) scaffold has been explored to enhance selectivity for mutant forms of EGFR, such as L858R and Del19, over the wild-type receptor.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazolinone derivatives have been designed as VEGFR-2 inhibitors. One study reported a synthesized compound, SQ2, with a VEGFR-2 kinase inhibition IC50 of 0.014 µM. Docking studies have shown that these compounds can bind to key amino acids in the active site of VEGFR-2. The development of dual EGFR/VEGFR-2 inhibitors based on the quinazoline scaffold is an active area of research.

PI3K/HDAC Inhibition: Phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs) are both important targets in cancer therapy due to their roles in cell signaling, survival, and gene expression. Dual inhibitors targeting both PI3K and HDAC have been developed using a quinazolinone scaffold. These compounds often incorporate a pharmacophore for PI3K inhibition with a hydroxamic acid moiety to target HDAC. A lead compound, 48c, was highly potent against PI3Kγ, δ and HDAC6 enzymes. Another derivative, compound 43, showed nanomolar potencies for PI3Kα, PI3Kδ, HDAC1, and HDAC6.

PBP2a Inhibition: Penicillin-binding protein 2a (PBP2a) is the enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). Quinazolinones represent a novel class of non-β-lactam antibiotics that inhibit PBP2a through a unique allosteric mechanism. They bind to a site away from the active site, inducing a conformational change that allows β-lactam antibiotics to bind and inhibit the enzyme. This synergistic effect makes quinazolinones promising agents for combating MRSA infections.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and pain. Novel quinazolinone derivatives have been designed as selective COX-2 inhibitors with anti-inflammatory and analgesic properties. These compounds often feature two adjacent aryl rings attached to the central quinazolinone heterocycle, a common structural feature of selective COX-2 inhibitors. Some synthesized series have exhibited superior COX-2 selectivity compared to previously reported quinazolinones.

While much of the focus has been on enzyme inhibition, some studies have explored the interaction of quinazolinone derivatives with G protein-coupled receptors (GPCRs). For instance, quinazoline-based fluorescent probes have been developed to target α1-adrenergic receptors (α1-ARs), demonstrating nanomolar affinities for the three α1-AR subtypes. The specific interaction with the metabotropic glutamate (B1630785) receptor 7 (mGlu7) has also been noted as an area of investigation, though detailed public data is less prevalent.

Cellular Pathway Modulation and Signaling Cascade Analysis in Model Systems

The biological effects of quinazolinone derivatives are a direct consequence of their ability to modulate key cellular pathways.

EGFR and Downstream Signaling: Quinazolinone-based EGFR inhibitors have been shown to disrupt the EGFR signaling pathway, which includes downstream effectors like AKT and mTOR. This inhibition can lead to decreased cell proliferation, survival, and angiogenesis. Studies in cancer cell lines have demonstrated

Emerging Applications and Research Frontiers

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

The 2-chloro-4aH-quinazolin-4-one structure is a highly valuable intermediate in organic synthesis. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows chemists to introduce a wide array of functional groups and build more complex molecular architectures.

Researchers have demonstrated the utility of related 2-chloromethyl-4(3H)-quinazolinones as key intermediates for synthesizing a range of biologically active compounds. nih.gov The process often involves the condensation of anthranilic acids with chloroacetonitrile (B46850) to form the quinazolinone ring, which can then be further modified. nih.gov This versatility is crucial for creating libraries of compounds for drug screening. For instance, synthetic routes to novel anticancer agents with 4-anilinoquinazoline (B1210976) scaffolds have utilized 2-chloromethyl-4(3H)-quinazolinones as foundational building blocks. nih.gov

Furthermore, the reactivity of the chloro-substituent is exploited in multi-step syntheses. In one approach, a C-4 substituted quinazoline (B50416) was synthesized from tert-butyl (S)-(1-(4-chloroquinazolin-2-yl)propyl)carbamate, showcasing the compound's role in constructing dual PI3K/HDAC inhibitors. chemscene.com The synthesis of fused tricyclic quinazoline derivatives, such as deoxyvasicinone, has also been achieved using chloro acyl chlorides in the initial acylation step, highlighting the importance of the chloro-substituent in facilitating cyclization and subsequent reactions. researchgate.net The click-chemistry approach, reacting glycosyl azides with S-alkyne quinazoline compounds, further illustrates the modularity that intermediates like this compound offer in constructing complex N-glycoides. mdpi.com

Potential in Agrochemical Research and Development

The quinazolinone scaffold is a well-established pharmacophore in the agrochemical sector, with derivatives exhibiting a range of activities, including fungicidal, herbicidal, and insecticidal properties. researchgate.netsigmaaldrich.com The development of new, effective, and safe agricultural fungicides is a key area of research where this compound derivatives show significant promise.

Recent studies have focused on creating novel fungicides by modifying the quinazolinone core. In one such study, a series of quinazolinone-2-carbohydrazide derivatives were designed and synthesized. researchgate.net The bioassay results revealed that several of these compounds exhibited potent and broad-spectrum antifungal activity. For example, compounds E23 and F23 showed exceptional efficacy against Rhizoctonia solani, with EC₅₀ values comparable to the commercial fungicide Boscalid. researchgate.net Furthermore, compound E23 demonstrated significant inhibitory effects against other plant pathogens like Verticillium dahliae and Colletotrichum gloeosporioides. researchgate.net

In another line of research, quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety were synthesized and evaluated for their antimicrobial properties in agriculture. acs.org Compound 6b from this series was particularly effective against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae (Xoo), being approximately 12 times more potent than the commercial control, bismerthiazol. acs.org

| Compound | Target Organism | Activity (EC₅₀ µg/mL) | Reference |

|---|---|---|---|

| E23 | Rhizoctonia solani | 0.41 | researchgate.net |

| F23 | Rhizoctonia solani | 0.47 | researchgate.net |

| Boscalid (Control) | Rhizoctonia solani | 0.49 | researchgate.net |

| E23 | Verticillium dahliae | 0.27 | researchgate.net |

| E23 | Colletotrichum gloeosporioides | 0.27 | researchgate.net |

| 6b | Xanthomonas oryzae pv. oryzae (Xoo) | 7.2 | acs.org |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 89.8 | acs.org |

| 6b | Xanthomonas axonopodis pv. citri (Xac) | 10.0 | acs.org |

| 6g | Xanthomonas axonopodis pv. citri (Xac) | 24.7 | acs.org |

Exploration in Materials Science and Design of Functional Molecules

While the primary focus for quinazolinone derivatives has been in the biological realm, their unique chemical and physical properties are attracting attention in materials science. researchgate.netnih.gov The rigid, planar structure of the quinazolinone core, combined with the potential for extensive functionalization, makes it a candidate for the development of novel functional materials, including those for electronic and optoelectronic applications. mdpi.com

One emerging application is in the field of biosensors. A disposable electrochemical DNA-based biosensor was developed to screen the effects of a synthetic quinazoline derivative. scirp.org This research highlights the potential for these compounds to interact with biological macromolecules in a detectable way, opening the door for their use as recognition elements in sensor design. scirp.orgujpronline.commdpi.com Microbial biosensors, which use microorganisms immobilized on a transducer, are another area where quinazolinone-based compounds could find application, potentially in environmental monitoring or controlling fermentation processes. smolecule.com The development of fluorinated organic materials for electronics has also been an active area, and the introduction of a monofluoroalkene moiety into the quinazolinone skeleton is being explored to create novel derivatives for such applications. mdpi.com

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

To accelerate the discovery and optimization of quinazolinone derivatives, researchers are integrating advanced synthetic technologies to improve efficiency, reduce waste, and enable high-throughput synthesis. researchgate.netnih.gov Modern techniques such as microwave-assisted synthesis and ultrasound irradiation are being employed to overcome the limitations of conventional heating methods. nih.govnih.gov

Microwave-assisted synthesis has been shown to enhance reaction rates, improve yields, and be more environmentally friendly by reducing energy consumption. nih.gov This technology has been successfully applied to synthesize various quinazolinone derivatives, including dihydro-quinazoline derivatives containing oxazolone (B7731731) rings and keto alkyl-substituted polycyclic quinazolinones. nih.govsemanticscholar.org For example, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one using microwave irradiation significantly reduced the reaction time from 10 hours to just 5 minutes and increased the yield from 79% to 87% compared to conventional heating.

Ultrasound-activated synthesis is another promising technology. The use of ultrasound in a one-pot, three-component reaction to produce 2,3-dihydroquinazolin-4(1H)-one derivatives resulted in shorter reaction times and cleaner product formation. nih.gov These advanced methods, coupled with the potential for automation and flow chemistry, can facilitate the rapid generation of large libraries of quinazolinone analogs for screening. nih.gov

Unexplored Reactivity and Novel Chemical Transformations

The known reactivity of this compound is dominated by nucleophilic substitution at the C2 position, where the chlorine atom acts as a leaving group. nih.govsmolecule.com This has been widely exploited to synthesize a vast number of derivatives. However, there remains significant potential for exploring novel chemical transformations.

The quinazolinone ring system itself presents opportunities for unexplored reactivity. For example, transition-metal-catalyzed C-H activation and functionalization of the quinazolinone skeleton offer an efficient way to create diverse and complex nitrogen-containing heterocyclic frameworks. nih.gov While much of this work has focused on aryl-substituted quinazolinones, applying these methods to the 2-chloro-substituted core could yield novel products.

Furthermore, the behavior of the this compound scaffold in cycloaddition reactions or under novel catalytic conditions is an area ripe for investigation. The interaction of related compounds like 2-ethoxy-4-chloroquinazoline with various nucleophiles has led to the synthesis of new heterocyclic systems, such as researchgate.netsigmaaldrich.comnih.gov-triazolo-[1,5-c]quinazolines, through ring closure and Dimroth rearrangement. smolecule.com Applying similar strategies to this compound could unlock new chemical space and lead to the discovery of molecules with unique properties.

Future Directions in Lead Compound Discovery and Optimization through Rational Design

The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. sigmaaldrich.com Future research will heavily rely on rational design and computational methods to discover and optimize new lead compounds based on the this compound framework.

Rational design involves using knowledge of a biological target's structure and the structure-activity relationships (SAR) of existing inhibitors to design more potent and selective molecules. This approach has been successfully used to develop quinazolinone derivatives as inhibitors for a variety of targets, including:

Kinase Inhibitors: Novel 2-chloro-4-anilino-quinazolines have been designed as dual inhibitors of EGFR and VEGFR-2, which are key targets in cancer therapy. Similarly, rational design has led to the development of quinazolinone-pyrrolodihydropyrrolone analogs as dual PIM/HDAC inhibitors for acute myeloid leukemia.

Receptor Modulators: Based on the glutamatergic theory of schizophrenia, a library of quinazolinone compounds was synthesized and screened for activity as negative allosteric modulators (NAMs) of the mGlu7 receptor, leading to the discovery of a lead compound with antipsychotic-like properties. mdpi.com

Enzyme Inhibitors: Donepezil-based rational design has yielded N-substituted quinazolinthioacetamide candidates as potent acetylcholine (B1216132) esterase (AChE) inhibitors for potential Alzheimer's disease treatment.

The future of lead discovery with this scaffold will involve a synergistic combination of synthetic chemistry, computational modeling, and biological screening to create next-generation therapeutics with improved efficacy and safety profiles.

| Compound Series | Biological Target | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 2-chloro-4-anilino-quinazolines | EGFR and VEGFR-2 | Cancer | Compound 8o was a potent dual inhibitor. | |

| Quinazolinone-pyrrolodihydropyrrolone analogs | PIM/HDAC | Acute Myeloid Leukemia | Compound 22 showed potent antiproliferative activity and induced apoptosis. | |

| 2,6-disubstituted(3H)-quinazolin-4-ones | mGlu7 Receptor | Schizophrenia | Compound ALX-171 showed an antipsychotic activity profile. | mdpi.com |

| N-substituted quinazolinthioacetamides | AChE | Alzheimer's Disease | Compound 3e showed higher inhibitory potential than the reference drug Donepezil. | |

| Quinazolinone derivatives | CDK9 | Cancer | Compound 5b was identified as a potent CDK9 inhibitor. | sigmaaldrich.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.